N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
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Overview
Description
“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide” is a compound that incorporates the adamantane moiety. Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . It is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The adamantane moiety is usually introduced into structures of already active drugs to increase their lipophilicity and improve their pharmacological properties .
Synthesis Analysis
The synthesis of adamantane derivatives involves various transformations . For instance, the reaction of 5-(1-adamantyl)-4-amino-3-mercapto-1,2,4-triazole with various aromatic aldehydes yielded the corresponding 4-arylideneamino derivatives . Further reactions with 1-substituted piperazines and formaldehyde solution in ethanol afforded good yields of the corresponding 5-(1-adamantyl)-4-(2,6-dihalobenzylideneamino-2-(4-substituted-1-piperazinylmethyl)-1,2,4-triazoline-3-thiones .Molecular Structure Analysis
Adamantane, the core structure in “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide”, is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure . The rigid cage moiety protects nearby functional groups from metabolic cleavage and thereby enhances the stability and distribution of the drug in blood plasma .Chemical Reactions Analysis
Adamantane derivatives have been found to undergo numerous transformations . For example, the reaction of 5-(1-adamantyl)-4-amino-3-mercapto-1,2,4-triazole with various aromatic aldehydes yielded the corresponding 4-arylideneamino derivatives .Physical and Chemical Properties Analysis
Adamantane, a key component of “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide”, is a polycyclic cage molecule with high symmetry and remarkable properties . Its unique structural and chemical properties provide exceptional opportunities in the design of various adamantane-based scaffolds or carrier systems for drug delivery .Scientific Research Applications
Synthesis and Antimicrobial Activity
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide, alongside other 1-adamantyl-1,3,4-thiadiazole derivatives, has been synthesized and evaluated for antimicrobial effectiveness against various gram-positive and gram-negative bacteria, as well as the pathogenic fungus Candida albicans. Some derivatives displayed marked activity against gram-positive bacteria, while others were highly active against gram-negative bacteria. Specific compounds also showed weak or moderate activity against C. albicans (Kadi et al., 2010).
Anti-Inflammatory Activity
The in vivo anti-inflammatory activity of synthesized 1-adamantyl-1,3,4-thiadiazole derivatives, including N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide, was assessed using the carrageenan-induced paw oedema method in rats. Certain derivatives, such as the propionic acid derivative, showcased good dose-dependent anti-inflammatory activity (Kadi et al., 2010).
Nature of Noncovalent Interactions
The chemical's noncovalent interactions have been analyzed using quantum theory and crystallographic data. The orientation of the amino group varies in non-halogenated structures, and the N–H⋯N hydrogen bond was identified as one of the stronger interactions among other noncovalent interactions. The presence of halogen substitutions, like Br and F, in the molecule's structure, contributes significantly to its stabilization through various non-covalent interactions (El-Emam et al., 2020).
Anti-Tuberculosis Agents
Adamantyl-Imidazolo-Thiadiazoles, synthesized through a 'green' synthesis protocol involving N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide, have shown potent inhibitory activity against M. tuberculosis, comparable to standard drugs. These compounds likely target sterol 14α-demethylase (CYP51) to exert their antimycobacterial activity (Anusha et al., 2015).
Anti-Proliferative Activity
The compound has been utilized in the development of adamantane scaffold-containing 1,3,4-thiadiazole derivatives, which showed significant anti-proliferative activity against various cancer cell lines. The most promising compounds indicated their potential as apoptotic inducers and exhibited potent inhibitory activity against EGFR, a notable target in cancer therapy (Wassel et al., 2021).
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which include this compound, have diverse applications in the medical field and represent the essential pharmacophore of several marketed drugs or new drug candidates under clinical investigation .
Mode of Action
It is known that the adamantane moiety in molecules often results in compounds with relatively high lipophilicity, which can modulate the bioavailability of these molecules .
Biochemical Pathways
It is known that 1,3,4-thiadiazole-based drugs have major pharmacological activities including carbonic anhydrase inhibitory activity, antibacterial, antifungal, anticancer, antiviral, trypanosomicidal, and anti-leishmanial activities .
Pharmacokinetics
It is known that the incorporation of an adamantyl moiety into several molecules often results in compounds with relatively high lipophilicity, which can modulate the bioavailability of these molecules .
Result of Action
It is known that 1,3,4-thiadiazole derivatives have diverse applications in the medical field and represent the essential pharmacophore of several marketed drugs or new drug candidates under clinical investigation .
Future Directions
The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application . Further studies are needed to determine its long-term safety and efficacy in humans.
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c24-17(12-25-16-4-2-1-3-5-16)21-19-23-22-18(26-19)20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,13-15H,6-12H2,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYGDJQNHOKOLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)COC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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